molecular formula C16H18F2N2O B2691716 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone CAS No. 2327352-10-1

1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone

Cat. No. B2691716
CAS RN: 2327352-10-1
M. Wt: 292.33
InChI Key: TZWAPHYEPKKDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone, also known as URB597, is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme plays a crucial role in the metabolism of the endocannabinoid anandamide, which is involved in various physiological processes such as pain perception, mood regulation, and appetite control. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, leading to potential therapeutic applications in the treatment of various disorders.

Mechanism of Action

1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone exerts its effects by inhibiting FAAH, which is responsible for the breakdown of anandamide. By inhibiting FAAH, 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone increases the levels of anandamide in the body, leading to activation of the endocannabinoid system and modulation of various physiological processes.
Biochemical and Physiological Effects:
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of anandamide and other endocannabinoids in the body, leading to analgesic, anxiolytic, and antidepressant effects. It has also been shown to improve memory and cognitive function, and to have potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone has several advantages for use in laboratory experiments. It is a highly specific inhibitor of FAAH, with minimal off-target effects. It is also relatively stable and easy to handle, making it a convenient tool for studying the endocannabinoid system. However, 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone has some limitations, including its relatively short half-life and the potential for tolerance to develop with repeated use.

Future Directions

There are several potential future directions for research on 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone and its therapeutic applications. These include further studies on its effects on pain, anxiety, and depression, as well as its potential use in the treatment of addiction and other psychiatric disorders. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone, as well as its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone in humans.

Synthesis Methods

1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone can be synthesized using a multi-step process involving the reaction of 4,4-difluoropiperidine with 1-methylindole-3-carboxaldehyde, followed by reduction, acetylation, and purification steps. The final product is a white powder with a melting point of 65-67°C and a purity of over 98%.

Scientific Research Applications

1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies, making it a promising candidate for the treatment of chronic pain, anxiety disorders, and depression.

properties

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O/c1-19-11-12(13-4-2-3-5-14(13)19)10-15(21)20-8-6-16(17,18)7-9-20/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWAPHYEPKKDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4-difluoropiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.